2-Hydroxy-8-methylquinoline-3-carbaldehyde
CAS No.: 101382-54-1
VCID: VC0011028
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-Hydroxy-8-methylquinoline-3-carbaldehyde is a quinoline derivative with diverse applications in chemistry and biology. Quinoline derivatives are known for acting as ligands, forming complexes with metal ions, and demonstrating biological activities, including antioxidative and cytotoxic properties. Studies of quinoline derivatives have broadened the understanding of their interactions with DNA/protein, their potential as sensors for metal ions, and their photochemical properties. Quinoline itself is a heterocyclic aromatic organic compound with a wide range of applications in coordination chemistry and biological systems. This compound is widely utilized in research, especially in pharmaceutical development, serving as a key intermediate in synthesizing anti-cancer and anti-inflammatory drugs . It is also used to create fluorescent probes for biological imaging, enabling researchers to visualize cellular processes in real-time . Analytical chemistry employs this compound for detecting metal ions, making it valuable in environmental monitoring and quality control . Furthermore, it plays a role in developing advanced materials with specific optical or chemical properties and is utilized in biochemistry research to study enzyme activities, interactions, metabolic pathways, and disease mechanisms . A similar compound, 2-Hydroxy-7-methylquinoline-3-carbaldehyde, shares a similar structure, with the methyl group at a different position on the quinoline ring . Quinoline derivatives, in general, have a wide range of pharmacological activities, including antimicrobial, antiparasitic, and antifungal properties . Quinoline's chemical properties stem from the pyridine portion of the heterocycle and its aromaticity, making it prone to electrophilic substitution reactions due to its aromatic nature and nucleophilic substitution reactions driven by nitrogen . |
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CAS No. | 101382-54-1 |
Product Name | 2-Hydroxy-8-methylquinoline-3-carbaldehyde |
Molecular Formula | C11H9NO2 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde |
Standard InChI | InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(6-13)11(14)12-10(7)8/h2-6H,1H3,(H,12,14) |
Standard InChIKey | XCBIQEWBCTWEPZ-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O |
Canonical SMILES | CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O |
PubChem Compound | 788660 |
Last Modified | Sep 13 2023 |
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